N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indoline moiety, a morpholine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Derivative: The synthesis begins with the preparation of the 1-methylindoline derivative through a Friedel-Crafts alkylation reaction.
Morpholine Introduction:
Oxalamide Formation: The final step is the formation of the oxalamide group through a condensation reaction between the indoline-morpholine intermediate and an oxalyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the methylthio group.
Reduction: Reduction reactions can target the oxalamide group, potentially leading to the formation of amines.
Substitution: The indoline and morpholine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide
- N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide
Uniqueness
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indoline and morpholine rings, along with the oxalamide group, allows for versatile interactions with various molecular targets, making it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S/c1-27-10-9-18-15-17(7-8-20(18)27)21(28-11-13-31-14-12-28)16-25-23(29)24(30)26-19-5-3-4-6-22(19)32-2/h3-8,15,21H,9-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWSVQWOMHFWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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